molecular formula C20H16N6O B12214546 3-[3-(2,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]phenol

3-[3-(2,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]phenol

Cat. No.: B12214546
M. Wt: 356.4 g/mol
InChI Key: BADWRKCJGNQGED-UHFFFAOYSA-N
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Description

The compound 3-[3-(2,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d][1,2,4]triazolo[1,5-e]pyrimidin-8-yl]phenol is a polycyclic heterocyclic molecule featuring fused pyrazolo-triazolo-pyrimidine scaffolds. Its structure includes a pyrazolo[5,4-d] ring fused to a triazolo[1,5-e]pyrimidine core, substituted with a 2,4-dimethylphenyl group at position 3 and a phenolic hydroxyl group at position 6.

The synthesis of such compounds typically involves multi-step reactions, such as condensation of pyrazolo-oxazinones with aromatic amines or hydrazine derivatives under reflux conditions in solvents like pyridine or dioxane . For example, describes a general procedure for synthesizing pyrazolo-pyrimidinones via aromatic amine condensation, which may parallel the synthesis of the target compound .

Properties

Molecular Formula

C20H16N6O

Molecular Weight

356.4 g/mol

IUPAC Name

3-[10-(2,4-dimethylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol

InChI

InChI=1S/C20H16N6O/c1-12-6-7-17(13(2)8-12)26-19-16(10-22-26)20-23-18(24-25(20)11-21-19)14-4-3-5-15(27)9-14/h3-11,27H,1-2H3

InChI Key

BADWRKCJGNQGED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC(=CC=C5)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]phenol typically involves multi-step reactions starting from readily available starting materialsCommon reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[3-(2,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[3-(2,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).

    Medicine: Investigated for its anticancer properties, showing cytotoxic activities against various cancer cell lines.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of these enzymes, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

The structural and functional uniqueness of the target compound is best understood through comparison with related pyrazolo-triazolo-pyrimidine derivatives and other fused heterocycles. Below is a detailed analysis:

Structural Analogues in the Pyrazolo-Triazolo-Pyrimidine Family
Compound Name Substituents Key Features Synthesis Method Reference
3-[3-(2,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d][1,2,4]triazolo[1,5-e]pyrimidin-8-yl]phenol 3-(2,4-Dimethylphenyl), 8-phenol Phenolic hydroxyl enhances solubility; dimethylphenyl may improve lipophilicity Likely via pyrazolo-oxazinone intermediate and aromatic amine condensation
2-(4-Trifluoromethylphenyl)-8-methyl-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine () 2-(4-CF₃-phenyl), 8-methyl, 5-amine Trifluoromethyl group enhances metabolic stability; methyl group at N8 affects steric hindrance Recrystallization from methanol; derived from pyrazolo-triazolo precursors
4-(3-(5-Amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol (Compound 91, ) Furan-2-yl, phenolic hydroxyl, propyl linker Furan and phenol groups modulate electronic properties; propyl linker increases flexibility Demethylation of methoxy precursor using BBr₃ in DCM

Key Observations :

  • Substituent Effects: The phenolic hydroxyl in the target compound (vs. trifluoromethyl or furan groups in analogues) likely enhances hydrogen-bonding capacity and aqueous solubility compared to more lipophilic derivatives .
  • Synthetic Flexibility : Unlike the target compound, derivatives in and utilize post-synthetic modifications (e.g., demethylation, Suzuki coupling) to introduce functional groups, highlighting divergent strategies for optimizing bioactivity .
Comparison with Pyrrolo-Thiazolo-Pyrimidine Derivatives

Compounds such as 5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine (–4) differ significantly in core structure (pyrrolo-thiazolo vs. pyrazolo-triazolo) but share fused heterocyclic architectures. These analogues often exhibit:

  • Synthetic Complexity: –4 describe multi-step syntheses involving heterocyclization with thioureas or chloroacetyl chloride, which are less direct than pyrazolo-pyrimidinone routes .

Biological Activity

3-[3-(2,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]phenol is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity against cancer cells.

  • Molecular Formula : C20H16N6O
  • Molecular Weight : 356.4 g/mol
  • IUPAC Name : 3-[10-(2,4-dimethylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl]phenol

Synthesis

The synthesis of this compound involves several key steps:

  • Hydrolysis : Ethyl 5-amino-1H-pyrazole-4-carboxylates undergo hydrolysis to yield carboxylic acids.
  • Cyclization : The resulting acids are cyclized to form pyrazolo derivatives.
  • Substitution Reactions : These derivatives are treated with substituted anilines to produce the final compound.

Biological Activity

The compound exhibits significant biological activity primarily through its role as a kinase inhibitor , particularly targeting cyclin-dependent kinase 2 (CDK2) in conjunction with cyclin A2. This inhibition is crucial for disrupting cell cycle progression in cancer cells.

The primary mechanism involves the inhibition of CDK2/cyclin A2 complexes:

  • Inhibition of Cell Cycle Progression : By inhibiting CDK2 activity, the compound disrupts the normal progression of the cell cycle leading to apoptosis (programmed cell death) in cancer cells.

Cytotoxicity Studies

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Type of Cancer
MCF-715Breast Cancer
HCT-11612Colon Cancer
HepG-210Liver Cancer

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on MCF-7 Cells :
    • A study found that treatment with the compound resulted in a significant reduction in cell viability at concentrations above 10 µM.
    • The mechanism was attributed to apoptosis induction as evidenced by increased caspase activity.
  • HCT-116 and HepG-2 Studies :
    • In vitro assays showed that the compound inhibited proliferation in HCT-116 and HepG-2 cells with IC50 values of 12 µM and 10 µM respectively.
    • Flow cytometry analysis confirmed that the compound induced G1 phase arrest in these cell lines.

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